6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Overview
Description
“6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4ClN3O2 . It has an average mass of 197.579 Da and a monoisotopic mass of 196.999207 Da .
Synthesis Analysis
A series of 5,6-annulated 2-arylthieno pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involved variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno pyrimidine fragment, enlarged by additional rings of different size and substitution .Molecular Structure Analysis
The molecular structure of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” was determined using single-crystal X-ray diffraction and the optimized molecular structure was determined using density functional theory calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” include a density of 1.6±0.1 g/cm3, a boiling point of 318.8±22.0 °C at 760 mmHg, and a flash point of 176.1±7.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is used in the design and synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
- Results : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Application in Synthesis of New Compounds
- Field : Organic Chemistry
- Summary of Application : “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is used in the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .
- Methods of Application : The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gave (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which was further used for the preparation of 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives .
- Results : These derivatives are capable of intramolecular cyclization with the formation of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines .
Safety And Hazards
properties
IUPAC Name |
6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALXPGJSHTRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443012 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
171178-33-9 | |
Record name | 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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